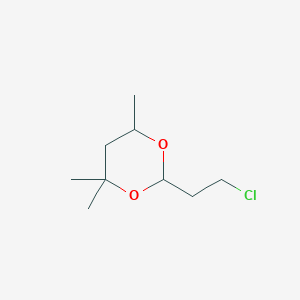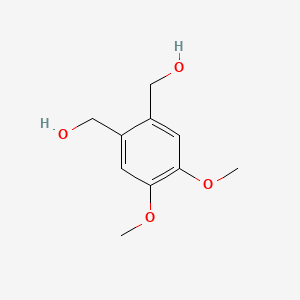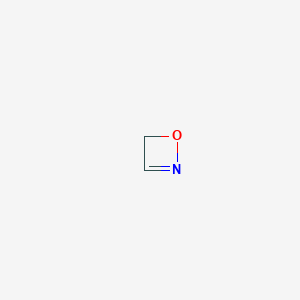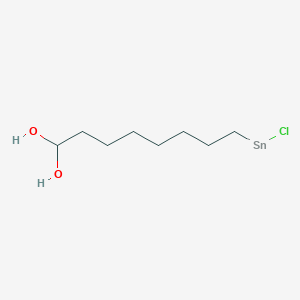
8-(Chlorostannyl)octane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Chlorostannyl)octane-1,1-diol is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The specific structure of this compound includes a tin atom bonded to a chlorine atom and an octane chain with two hydroxyl groups at the first and eighth positions.
Méthodes De Préparation
The synthesis of 8-(Chlorostannyl)octane-1,1-diol typically involves the reaction of octane-1,1-diol with a chlorostannane reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
8-(Chlorostannyl)octane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(Chlorostannyl)octane-1,1-diol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of organotin-based drugs.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mécanisme D'action
The mechanism of action of 8-(Chlorostannyl)octane-1,1-diol involves its interaction with molecular targets through its tin and chlorine atoms. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
8-(Chlorostannyl)octane-1,1-diol can be compared with other organotin compounds such as:
8-(Bromostannyl)octane-1,1-diol: Similar structure but with a bromine atom instead of chlorine.
8-(Iodostannyl)octane-1,1-diol: Similar structure but with an iodine atom instead of chlorine.
8-(Methoxystannyl)octane-1,1-diol: Similar structure but with a methoxy group instead of chlorine
Propriétés
Numéro CAS |
13355-97-0 |
|---|---|
Formule moléculaire |
C8H17ClO2Sn |
Poids moléculaire |
299.38 g/mol |
Nom IUPAC |
chloro(8,8-dihydroxyoctyl)tin |
InChI |
InChI=1S/C8H17O2.ClH.Sn/c1-2-3-4-5-6-7-8(9)10;;/h8-10H,1-7H2;1H;/q;;+1/p-1 |
Clé InChI |
UXTHOCQXNOLACY-UHFFFAOYSA-M |
SMILES canonique |
C(CCCC(O)O)CCC[Sn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


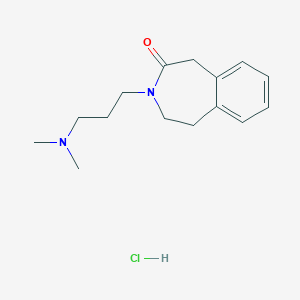
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
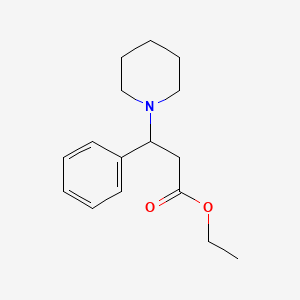
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
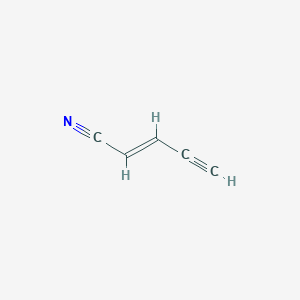
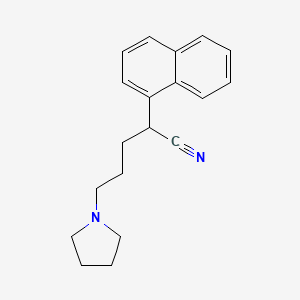
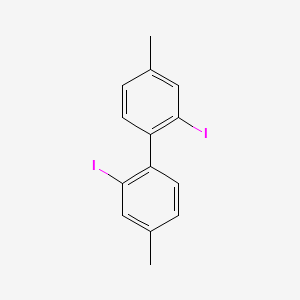
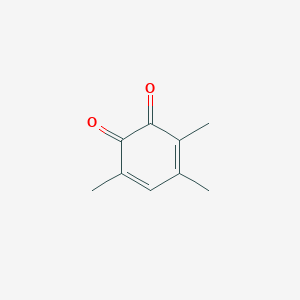
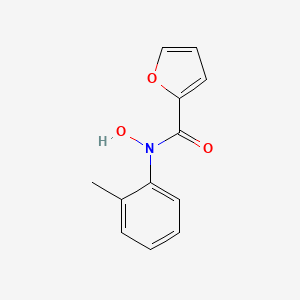
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

